molecular formula C19H14N2O2S B2460011 N-(4H-chromeno[4,3-d]thiazol-2-yl)cinnamamide CAS No. 681158-14-5

N-(4H-chromeno[4,3-d]thiazol-2-yl)cinnamamide

Cat. No.: B2460011
CAS No.: 681158-14-5
M. Wt: 334.39
InChI Key: ZZCACAVNKMAIEU-ZHACJKMWSA-N
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Description

N-(4H-chromeno[4,3-d]thiazol-2-yl)cinnamamide is a complex organic compound with a molecular formula of C19H14N2O2S. This compound features a unique structure that combines a chromeno-thiazole moiety with a cinnamamide group, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4H-chromeno[4,3-d]thiazol-2-yl)cinnamamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminothiazole with chromone derivatives under controlled conditions . The reaction often requires catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4H-chromeno[4,3-d]thiazol-2-yl)cinnamamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromeno-thiazole derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs.

Scientific Research Applications

N-(4H-chromeno[4,3-d]thiazol-2-yl)cinnamamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Chromeno-thiazole derivatives: These compounds share the chromeno-thiazole core structure but differ in their functional groups.

    Cinnamamide derivatives: These compounds share the cinnamamide group but differ in their core structures.

Uniqueness

N-(4H-chromeno[4,3-d]thiazol-2-yl)cinnamamide is unique due to its combined chromeno-thiazole and cinnamamide moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(E)-N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O2S/c22-17(11-10-13-6-2-1-3-7-13)20-19-21-18-14-8-4-5-9-15(14)23-12-16(18)24-19/h1-11H,12H2,(H,20,21,22)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZCACAVNKMAIEU-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=CC=CC=C3O1)N=C(S2)NC(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=C(C3=CC=CC=C3O1)N=C(S2)NC(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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